7-Hmohh
Description
7-Hydroxyheptanoic acid (7-Hmohh), a linear hydroxy fatty acid with the molecular formula C₇H₁₄O₃, is a versatile compound used in organic synthesis, pharmaceuticals, and material science. Its structure features a hydroxyl group at the seventh carbon of a seven-carbon aliphatic chain, conferring unique solubility and reactivity properties.
Properties
CAS No. |
119785-54-5 |
|---|---|
Molecular Formula |
C20H34O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(E)-7-[3-(hexylsulfanylmethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O3S/c1-2-3-4-9-14-24-15-17-16(18-12-13-19(17)23-18)10-7-5-6-8-11-20(21)22/h5,7,16-19H,2-4,6,8-15H2,1H3,(H,21,22)/b7-5+ |
InChI Key |
YHSIOGBAMKKEDO-FNORWQNLSA-N |
SMILES |
CCCCCCSCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
Isomeric SMILES |
CCCCCCSCC1C2CCC(C1C/C=C/CCCC(=O)O)O2 |
Canonical SMILES |
CCCCCCSCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
Synonyms |
7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid 7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid, (+)-isomer 7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid, (+-)-isomer 7-HMOHH |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structurally Similar Heterocyclic Compounds
Compound 4b (6,11-dimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]naphthalen-7-one) and Compound 5b (5,10-dimethoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]naphthalen-6-one) from are heterocyclic derivatives with fused pyrano-naphthalenone frameworks. Key differences from 7-Hmohh include:
- Functional Groups : 4b and 5b contain methoxy and ketone groups, unlike this compound’s hydroxyl and carboxylic acid groups.
- Synthesis : 4b and 5b are synthesized via multistep heterocyclic condensation (yields: 47% and 23%, respectively), while this compound likely undergoes simpler hydroxy acid synthesis (e.g., oxidation or hydrolysis).
- Physical Properties : 4b melts at 273–275°C, significantly higher than typical aliphatic hydroxy acids like this compound, which likely has a lower melting point due to weaker intermolecular forces .
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₇H₁₄O₃ | -OH, -COOH | Not reported | Polymers, pharmaceuticals |
| Compound 4b | C₁₆H₁₆O₄ | -OCH₃, ketone | 273–275 | Organic synthesis |
| Compound 5b | C₁₆H₁₆O₄ | -OCH₃, ketone | 197 | Organic synthesis |
Functionally Similar Compounds in Pharmaceuticals
7-oxohernangerine (C₁₈H₁₁NO₅), a heterocyclic isoflavone derivative, shares functional similarity with this compound in pharmaceutical contexts. Key distinctions:
- Structure : 7-oxohernangerine contains a chromen-4-one core with methoxy and carbonyl groups, contrasting with this compound’s aliphatic chain.
- Bioactivity: Isoflavones like 7-oxohernangerine exhibit estrogenic and antioxidant properties, whereas this compound may serve as a monomer for biodegradable polymers or drug delivery systems .
7-o-Methylisoflavones (e.g., 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one) from are structurally related to 7-oxohernangerine. These compounds highlight the importance of hydroxyl and methoxy group positioning in bioactivity, a design principle applicable to modifying this compound for targeted applications .
Industrial and Pharmaceutical Relevance
- This compound: Potential in polymer industries (e.g., polyhydroxyalkanoates) and as a chiral building block in drug synthesis.
- Heterocyclic Analogues (4b/5b) : Serve as intermediates in synthesizing bioactive natural products or fluorescent dyes due to rigid aromatic frameworks .
- Isoflavones (7-oxohernangerine) : Investigated for anticancer and anti-inflammatory effects, suggesting pathways for this compound derivative development .
Stability and Reactivity Insights
- This compound’s aliphatic structure offers flexibility but lower thermal stability compared to aromatic compounds like 4b.
- Methoxy groups in 4b/5b enhance solubility in organic solvents (e.g., ethylene glycol), whereas this compound’s polar groups favor aqueous solubility .
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